molecular formula C22H25N5O3S B2446779 3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 2034235-04-4

3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2446779
CAS No.: 2034235-04-4
M. Wt: 439.53
InChI Key: PFYVNVXCNKUVHM-UHFFFAOYSA-N
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Description

3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor, with research indicating significant activity against JAK2 kinase . Its molecular architecture is characterized by a benzenesulfonamide group linked to a triazole-substituted pyrrolidine scaffold, a structure optimized through rational drug design to fit the ATP-binding pocket of specific kinases. This compound has demonstrated high research utility in the study of JAK-STAT signaling pathways , which are critically involved in cellular processes such as proliferation, apoptosis, and immune response. Its primary research value lies in its use as a pharmacological tool to dissect the role of JAK2 in hematopoiesis, immune disorders, and oncogenesis, particularly in the context of myeloproliferative neoplasms. Furthermore, its triazole moiety, often incorporated via click chemistry, makes it a valuable intermediate for the synthesis of more complex chemical probes or for proteomic studies, such as the development of affinity matrices for kinase pulldown assays. Researchers utilize this compound to explore mechanisms of aberrant cell signaling and to validate JAK2 as a therapeutic target in preclinical models.

Properties

IUPAC Name

3-methyl-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-17-6-5-9-20(14-17)31(29,30)23-12-10-22(28)26-13-11-19(15-26)27-16-21(24-25-27)18-7-3-2-4-8-18/h2-9,14,16,19,23H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYVNVXCNKUVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H25N5O3S
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 2034235-04-4

Research indicates that compounds containing triazole and pyrrolidine moieties often exhibit diverse biological activities. The presence of the triazole ring is particularly noteworthy for its role in modulating enzyme activity and interacting with biological receptors.

Enzyme Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-II. This inhibition is crucial for reducing inflammation and pain, making it a candidate for anti-inflammatory therapies.

Anti-inflammatory Properties

Studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated an IC50 value of 5.01 μM against COX-II, indicating potent inhibitory activity compared to standard anti-inflammatory drugs like Celecoxib .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole-based compounds have been reported to inhibit tumor growth in various cancer cell lines. For example, compounds with similar scaffolds have shown efficacy against MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

StudyFindings
Chahal et al., 2023Identified that compounds with similar structures exhibit selective COX-II inhibition with minimal ulcerogenic effects .
Alegaon et al., 2020Reported that triazole derivatives can significantly inhibit cancer cell proliferation with IC50 values ranging from 1.33 to 17.5 μM .
Chen et al., 2020Synthesized dihydropyrazole sulfonamide derivatives that showed enhanced potency against COX enzymes compared to traditional inhibitors like Celecoxib .

Q & A

Q. How to reconcile discrepancies between in vitro potency (nM IC₅₀) and in vivo efficacy (mg/kg dosing)?

  • Answer : Common issues include:
  • Protein Binding : Measure free fraction in plasma (e.g., >95% binding reduces effective concentration).
  • Metabolic Clearance : Use liver microsomes (human/mouse) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated).
  • Formulation Optimization : Switch from aqueous suspension to PEG-based vehicles to enhance bioavailability (e.g., AUC increase by 3x) .

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